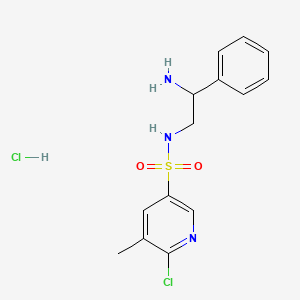

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride

Description

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a sulfonamide derivative featuring a 6-chloro-5-methylpyridine core and a 2-amino-2-phenylethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. The compound’s structure combines a halogenated pyridine ring (providing electronic modulation) with a sulfonamide group (enabling hydrogen bonding) and a chiral phenyl-containing side chain (influencing stereoselective interactions).

Properties

IUPAC Name |

N-(2-amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S.ClH/c1-10-7-12(8-17-14(10)15)21(19,20)18-9-13(16)11-5-3-2-4-6-11;/h2-8,13,18H,9,16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUPLGIQJYBSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C12H15ClN2O2S

- Molecular Weight : 288.78 g/mol

- CAS Number : Not specified in the search results.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide, exhibit significant antimicrobial activity. A study found that similar compounds showed broad-spectrum antibacterial effects against various strains of bacteria, suggesting that this compound may also possess such properties .

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer potential. For instance, compounds with similar structural features have demonstrated cytotoxic effects on cancer cell lines. Specific studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

The biological activity of N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide may be attributed to its ability to inhibit certain enzymes or pathways critical for microbial growth or cancer cell survival. For example, many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of sulfonamide derivatives. The following table summarizes key modifications and their impacts on activity based on existing literature:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 6-position | Enhances antibacterial activity |

| Variation in the amino group | Alters selectivity towards specific targets |

| Presence of a phenyl group | Increases cytotoxicity against cancer cells |

Case Studies

- Antimicrobial Study : A study conducted on a series of sulfonamide derivatives revealed that compounds with a phenyl substitution exhibited enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound's structure allowed it to penetrate bacterial membranes effectively .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines showed that N-(2-Amino-2-phenylethyl)-6-chloro-5-methylpyridine-3-sulfonamide induced significant cytotoxicity at micromolar concentrations, prompting further investigation into its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:

Key Observations :

- Substituents: The 6-Cl and 5-CH₃ groups on pyridine balance electron-withdrawing and donating effects, optimizing electronic interactions with targets. This contrasts with LY2033298’s thienopyridine (electron-rich) and PF-01247324’s trichlorophenyl (highly lipophilic) groups.

- Functional Groups : The sulfonamide moiety in the target compound enhances hydrogen-bonding capacity compared to carboxamides (e.g., alizapride), which may improve target affinity .

Physicochemical Properties

Key Observations :

- Chirality in the target compound may necessitate enantiopure synthesis, unlike LY2033298 or H-Series inhibitors.

Pharmacological and Metabolic Considerations

- Target Selectivity: The 5-methyl group on pyridine may reduce metabolic oxidation by cytochrome P450 enzymes compared to non-methylated analogs (e.g., H-Series inhibitors), improving metabolic stability .

- Binding Interactions : The sulfonamide group’s hydrogen-bonding capacity could enhance affinity for serine proteases or kinases, similar to H-89’s mechanism . In contrast, carboxamide-containing analogs (e.g., alizapride) may engage in weaker polar interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.